Phenylsuccinic acid
Overview
Description
Synthesis Analysis
The synthesis of phenylsuccinic acid can be approached by considering methods used for similar compounds. For instance, the production of succinic acid derivatives, including octenyl succinic anhydride-modified starches, involves chemical modifications that could be adapted for phenylsuccinic acid synthesis. These derivatives display useful properties due to the hydrophobic and steric contributions of the modifying groups, which could be relevant for phenylsuccinic acid applications (Sweedman et al., 2013).
Molecular Structure Analysis
The molecular structure of phenylsuccinic acid can be inferred from related compounds, such as benzoxaboroles, which are derivatives of phenylboronic acids. These compounds exhibit unique structural and electronic characteristics that influence their reactivity and interactions with other molecules. Understanding the structure of phenylsuccinic acid could lead to insights into its potential applications and reactivity (Adamczyk-Woźniak et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving phenylsuccinic acid can be explored through the study of related compounds. For example, the synthesis and reactivity of phthalic acid esters, which share structural similarities with phenylsuccinic acid, provide insights into the types of chemical transformations that phenylsuccinic acid might undergo. Phthalic acid esters are known for their allelopathic, antimicrobial, and insecticidal activities, suggesting that phenylsuccinic acid could also exhibit interesting biological activities (Huang et al., 2021).
Physical Properties Analysis
The physical properties of phenylsuccinic acid, such as solubility, melting point, and thermal stability, are critical for its applications. These properties can be assessed by examining the behavior of similar compounds, like hydroxycinnamic acids, which have been extensively studied for their antioxidant activities. The structure-activity relationships of these compounds provide valuable information on how the physical properties of phenylsuccinic acid might influence its functionality and potential uses (Razzaghi-Asl et al., 2013).
Chemical Properties Analysis
Exploring the chemical properties of phenylsuccinic acid involves understanding its reactivity, stability, and interaction with other molecules. Studies on cinnamic acid derivatives, which are structurally related to phenylsuccinic acid, offer insights into the reactivity patterns and potential chemical applications of phenylsuccinic acid. These derivatives have been investigated for their anticancer properties, highlighting the importance of the phenyl acrylic acid functionality in medicinal chemistry (De et al., 2011).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceuticals , specifically in the area of Chiral Separation .
Summary of the Application
Phenylsuccinic acid (PSA) enantiomers are separated using an aqueous two-phase system (ATPS) composed of ethanol and ammonium sulfate . This technique is environmentally friendly and opens up new possibilities for preparative separation of other racemic compounds at a large scale .
Methods of Application
The ATPS optimization and evaluation of chiral separation efficiency for PSA enantiomers have been investigated thoroughly . A hydrophilic chiral selector, hydroxypropyl- β -cyclodextrin (HP- β -CD), which has good chiral recognition ability for R -PSA, was added into the bottom phase . The chiral separation efficiencies, namely distribution coefficients and separation factor, were affected by various process variables, including phase compositions of ATPS, concentrations of HP- β -CD and PSA enantiomers, pH value, and operational temperature .
Results or Outcomes
Under the optimum conditions, the separation factor could reach 1.42 after just one step extraction .
Aqueous Two-Phase Flotation for Enantioseparation
Specific Scientific Field
This application is also in the field of Pharmaceuticals , with a focus on Enantioseparation .
Summary of the Application
Aqueous two-phase flotation (ATPF) is introduced into the field of chiral separation, using phenylsuccinic acid as the model enantiomers . ATPF is especially applicable to bioseparation .
Methods of Application
The contributions of a series of ATPF systems to the enantioseparation were investigated . Enantioselective flotation and partitioning behavior are mainly dependent on pH values of the solutions, types, and concentrations of chiral selectors . Furthermore, salt, PEG, flow rates of air, and flotation time also have some effects on the enantioseparation .
Results or Outcomes
Under the optimal conditions, the enantioselectivity was calculated in terms of the separation factor ( α) and enantiomer excess ( e.e. %) as 1.99 and 23.49 %, respectively .
Organic Building Blocks
Specific Scientific Field
This application falls under the field of Chemistry , specifically in the area of Organic Synthesis .
Summary of the Application
Phenylsuccinic acid is used as an organic building block in the synthesis of various organic compounds . It serves as an important intermediate in the production of pharmaceuticals and other complex molecules .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis being performed . Typically, Phenylsuccinic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
Results or Outcomes
The outcomes of these reactions can vary widely, but the use of Phenylsuccinic acid as a building block can enable the synthesis of a wide range of complex organic molecules .
Solvent Sublation for Enantioseparation
Specific Scientific Field
This application is in the field of Pharmaceuticals , with a focus on Enantioseparation .
Summary of the Application
A new solvent sublation (SS) system for chiral separation is introduced by using phenylsuccinic acid as the model enantiomers . The experiments were carried out in a traditional SS apparatus but with collaborative chiral selectors .
Methods of Application
The chiral recognition abilities of the two selectors are opposite for the H2A enantiomers . Several important parameters were investigated . The results demonstrate that enantioselective sublation and partitioning behavior are mainly dependent on the pH of the solution, the concentrations of chiral selectors and H2A .
Results or Outcomes
Under the optimized conditions, the enantioselectivity expressed by the separation factor (b) and enantiomer excess (e.e.%) are 2.47 and 29.50%, and the yields of R-H2A and S-H2A are 0.23 and 0.13 g L-1, respectively .
Intermediate in N-methyl-α-phensuximide and Antitumor Agents Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceuticals , specifically in the area of Drug Synthesis .
Summary of the Application
Phenylsuccinic acid (H2A) is an important intermediate in the synthesis of N-methyl-α-phensuximide and antitumor agents . Various enantioseparation methods such as high-performance liquid chromatography (HPLC), chiral extraction, and high speed counter-current chromatography (HSCCC) have been reported .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis being performed . Typically, Phenylsuccinic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
Results or Outcomes
The outcomes of these reactions can vary widely, but the use of Phenylsuccinic acid as an intermediate can enable the synthesis of a wide range of complex pharmaceutical molecules .
Organic Synthesis
Specific Scientific Field
This application falls under the field of Chemistry , specifically in the area of Organic Synthesis .
Summary of the Application
Phenylsuccinic acid is used as an organic building block in the synthesis of various organic compounds . It serves as an important intermediate in the production of pharmaceuticals and other complex molecules .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis being performed . Typically, Phenylsuccinic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
Results or Outcomes
The outcomes of these reactions can vary widely, but the use of Phenylsuccinic acid as a building block can enable the synthesis of a wide range of complex organic molecules .
Safety And Hazards
properties
IUPAC Name |
2-phenylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883518 | |
Record name | Butanedioic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsuccinic acid | |
CAS RN |
635-51-8, 4036-30-0 | |
Record name | Phenylsuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylsuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Phenylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylsuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylsuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.